

Spectroscopic and Synthetic Profile of Boc-Glu(OMe)-OMe: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Glu(OMe)-OMe*

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Introduction: N-(tert-Butoxycarbonyl)-L-glutamic acid 1,5-dimethyl ester, commonly abbreviated as **Boc-Glu(OMe)-OMe**, is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The N-terminal Boc group provides robust, acid-labile protection, while the methyl esters at both the α - and γ -carboxylic acid positions prevent unwanted side reactions. This guide provides an in-depth overview of the spectroscopic characteristics (NMR, IR) of **Boc-Glu(OMe)-OMe**, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate	[1]
Synonyms	N-Boc-L-glutamic acid dimethyl ester, Dimethyl N-(tert-butoxycarbonyl)-L-glutamate	[1][2]
CAS Number	59279-60-6	[2]
Molecular Formula	C ₁₂ H ₂₁ NO ₆	[2]
Molecular Weight	275.30 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	43-47 °C	[3]

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Boc-Glu(OMe)-OMe**. The data is compiled from typical values for N-Boc protected amino acid esters and analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of **Boc-Glu(OMe)-OMe** (400 MHz, CDCl₃) Note: This is an interpreted spectrum based on data from the analogous compound Boc-Glu(OMe)-OH. The key difference is the replacement of the carboxylic acid proton (δ ~10-12 ppm) with a second methyl ester signal.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.1-5.3	d	1H	NH (Amide)
~4.2-4.4	m	1H	α -CH
~3.74	s	3H	α -COOCH ₃
~3.67	s	3H	γ -COOCH ₃
~2.3-2.5	m	2H	γ -CH ₂
~1.9-2.2	m	2H	β -CH ₂
1.45	s	9H	C(CH ₃) ₃ (Boc)

Table 2: ¹³C NMR Spectral Data of **Boc-Glu(OMe)-OMe** (100 MHz, CDCl₃) Note: This is an interpreted spectrum. The two ester carbonyls and two ester methyls are expected to have distinct but similar chemical shifts.

Chemical Shift (δ) ppm	Assignment
~173.2	C=O (γ -Ester)
~172.5	C=O (α -Ester)
~155.5	C=O (Boc)
~80.0	C(CH ₃) ₃ (Boc)
~53.0	α -CH
~52.5	α -COOCH ₃
~51.8	γ -COOCH ₃
~30.1	γ -CH ₂
~28.3	C(CH ₃) ₃ (Boc)
~27.8	β -CH ₂

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data of **Boc-Glu(OMe)-OMe** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch (Amide)
~2980, 2950	Medium	C-H Stretch (Aliphatic)
~1735	Very Strong	C=O Stretch (Ester Carbonyls)
~1700	Strong	C=O Stretch (Carbamate Carbonyl, Boc)
~1510	Strong	N-H Bend (Amide II)
~1440, 1370	Medium	C-H Bend (CH ₃ , CH ₂)
~1250, 1160	Strong	C-O Stretch (Ester and Carbamate)

Experimental Protocols

Synthesis of Boc-Glu(OMe)-OMe

A common method for the synthesis of **Boc-Glu(OMe)-OMe** involves the protection and esterification of L-glutamic acid. A typical procedure starts from L-glutamic acid dimethyl ester hydrochloride.

Materials:

- L-glutamic acid dimethyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
- Tetrahydrofuran (THF)
- Water

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- L-glutamic acid dimethyl ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water.
- The solution is cooled to 0 °C in an ice bath.
- Sodium bicarbonate (3.0 eq.) is added slowly, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.).
- The reaction mixture is allowed to warm to room temperature and stirred for 10-12 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the THF is removed under reduced pressure using a rotary evaporator.
- The remaining aqueous solution is diluted with water and extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated in vacuo to yield the crude product.
- The product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 10-15 mg of purified **Boc-Glu(OMe)-OMe** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ^1H NMR, standard parameters are used. For ^{13}C NMR, a proton-decoupled experiment is run to obtain singlets for all carbon atoms.

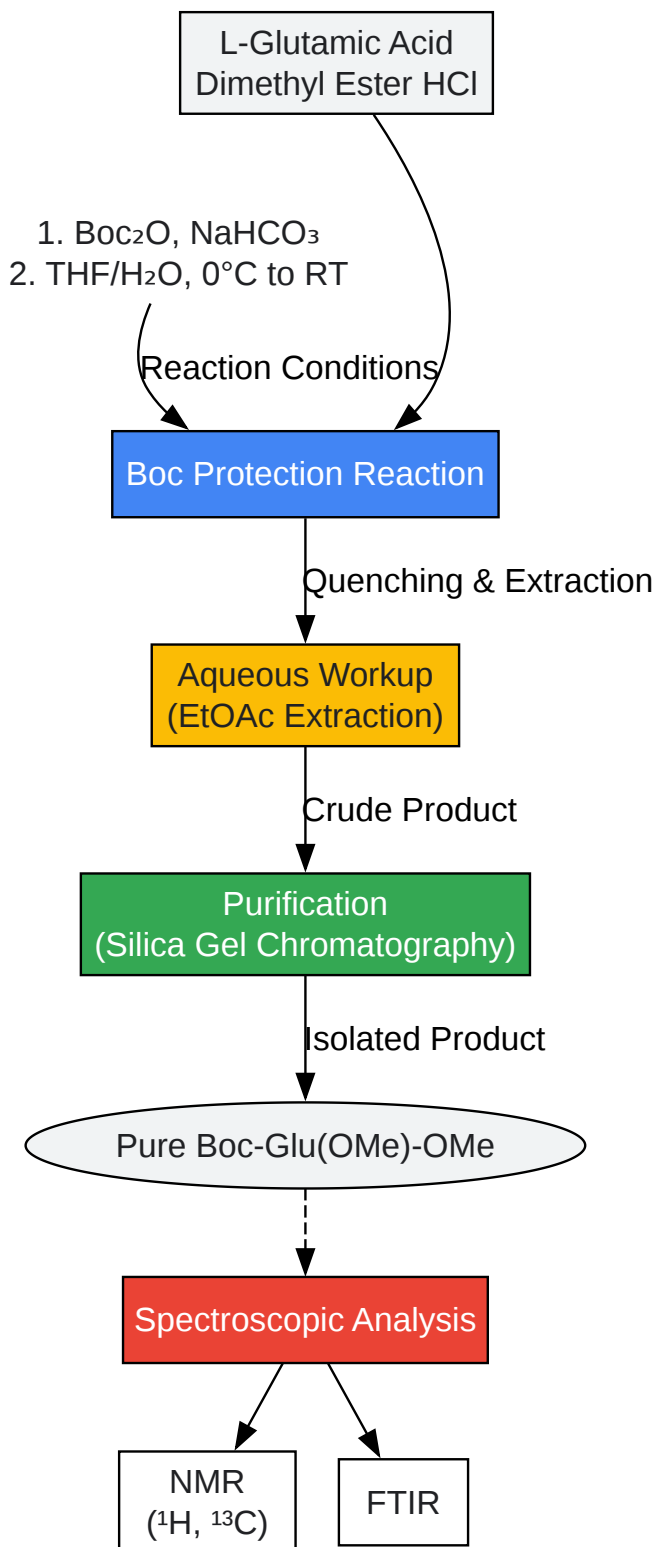
2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation (KBr Pellet Method): A small amount of **Boc-Glu(OMe)-OMe** (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded over a range of 4000-400 cm^{-1} .

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **Boc-Glu(OMe)-OMe**.

Workflow for Boc-Glu(OMe)-OMe Synthesis and Analysis

[Click to download full resolution via product page](#)Caption: Synthesis and analysis workflow for **Boc-Glu(OMe)-OMe**.

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References

- 1. Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Boc-Glu(OMe)-OMe | CAS#:59279-60-6 | Chemsrce [chemsrc.com]
- 3. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonic Acid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]
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